PPA-904

Übersicht

Beschreibung

PPA-904 is a selective phenothiazine photosensitizer with potential antitumor activity. It is primarily used in photodynamic therapy (PDT) for the treatment of chronic leg ulcers and diabetic foot ulcers . This compound is known for its broad-spectrum antimicrobial activity and is used in various research applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PPA-904 beinhaltet die Reaktion von Phenothiazinderivaten mit spezifischen Alkylierungsmitteln unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die gewünschte Produktqualität zu erreichen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen: PPA-904 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: this compound kann Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid; wird in der Regel in einem Alkohol- oder wässrigen Medium durchgeführt.

Substitution: Amine, Thiole; Reaktionen werden oft in polaren Lösungsmitteln wie DMSO oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von reduzierten Phenothiazinderivaten.

Substitution: Bildung von substituierten Phenothiazinderivaten.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Photosensibilisator in photodynamischen Studien eingesetzt.

Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegen verschiedene Krankheitserreger.

Medizin: Erforscht auf sein Potenzial zur Behandlung von chronischen Beinenulzera und diabetischen Fußulzera durch photodynamische Therapie.

Industrie: Verwendet bei der Entwicklung von antimikrobiellen Beschichtungen und Materialien

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch photodynamische Therapie. Nach Aktivierung durch Licht erzeugt this compound reaktive Sauerstoffspezies (ROS), die in den Zielzellen Zellschäden und -tod verursachen. Dieser Mechanismus ist besonders wirksam gegen mikrobielle Zellen und Tumorzellen. Die molekularen Zielstrukturen umfassen Zellmembranen und DNA, was zu oxidativem Stress und Apoptose führt .

Ähnliche Verbindungen:

Phenothiazin: Eine Klasse von Verbindungen mit ähnlichen photosensibilisierenden Eigenschaften.

Methylenblau: Ein weiteres Phenothiazinderivat, das in der photodynamischen Therapie eingesetzt wird.

Toluidinblau: Ein Phenothiazinfarbstoff mit antimikrobiellen und photosensibilisierenden Eigenschaften

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Photosensibilisator. Es hat in der photodynamischen Therapie eine überlegene Wirksamkeit im Vergleich zu anderen Phenothiazinderivaten gezeigt. Seine breite antimikrobielle Aktivität und seine potenziellen Antitumorwirkungen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Therapy

PPA-904 has been investigated for its antimicrobial properties, particularly against chronic bacterial infections in wounds. A notable Phase IIa clinical trial demonstrated that topical application of this compound significantly reduced bacterial load in patients with chronic leg ulcers and diabetic foot ulcers compared to placebo treatments. The study involved 32 patients and indicated that 50% of those treated with this compound achieved complete healing after three months, compared to only 12% in the placebo group .

| Study | Patient Group | Treatment | Outcome |

|---|---|---|---|

| Phase IIa Trial | Chronic leg ulcers and diabetic foot ulcers | Topical this compound + light activation | 50% complete healing vs. 12% placebo |

Treatment of Cutaneous Leishmaniasis

In addition to its applications in wound care, this compound has been utilized in the treatment of cutaneous leishmaniasis. A study indicated that topical application at a concentration of 500 μM, combined with irradiation using a broadband light source at 665 nm, resulted in effective treatment outcomes . This highlights the versatility of this compound as an antimicrobial agent beyond traditional applications.

Phase IIb Clinical Trial

A subsequent Phase IIb trial further validated the effectiveness of this compound in reducing bacterial load in chronic wounds. Conducted across multiple centers in the UK, this trial involved 57 patients and demonstrated that subjects receiving weekly treatments showed a statistically significant reduction in bacterial counts compared to those receiving placebo .

| Trial Phase | Number of Patients | Key Finding |

|---|---|---|

| Phase IIb | 57 | Significant reduction in bacterial load with this compound |

Safety and Tolerability

Throughout clinical evaluations, this compound has shown a favorable safety profile, with no significant adverse effects reported during trials. This aspect is crucial for its potential adoption in clinical settings where patient safety is paramount .

Wirkmechanismus

PPA-904 exerts its effects through photodynamic therapy. Upon activation by light, this compound generates reactive oxygen species (ROS) that cause cellular damage and death in targeted cells. This mechanism is particularly effective against microbial cells and tumor cells. The molecular targets include cellular membranes and DNA, leading to oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Phenothiazine: A class of compounds with similar photosensitizing properties.

Methylene Blue: Another phenothiazine derivative used in photodynamic therapy.

Toluidine Blue: A phenothiazine dye with antimicrobial and photosensitizing properties

Uniqueness of PPA-904: this compound is unique due to its high selectivity and potency as a photosensitizer. It has shown superior efficacy in photodynamic therapy compared to other phenothiazine derivatives. Its broad-spectrum antimicrobial activity and potential antitumor effects make it a valuable compound in both research and clinical settings .

Biologische Aktivität

PPA-904 is a specific phenothiazine compound that has garnered attention in the field of photodynamic therapy (PDT) due to its unique biological activity, particularly against parasitic infections such as leishmaniasis. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound, emphasizing its role as a photosensitizer in PDT.

Overview of this compound

This compound is characterized as a tissue-penetrating photosensitizer that exhibits a dual mechanism of action: it has both photodynamic and dark toxicity effects. Its application in PDT involves the generation of reactive oxygen species (ROS) upon light activation, which leads to cellular damage in targeted pathogens.

-

Photodynamic Mechanism :

- Upon exposure to light, this compound generates ROS that can induce apoptosis in cells, including parasites such as Leishmania major.

- The efficacy of this compound in PDT is enhanced when combined with specific wavelengths of light, optimizing the destruction of targeted cells.

-

Dark Toxicity :

- This compound exhibits significant dark toxicity towards Leishmania parasites even without light activation. This was demonstrated in murine models where a notable reduction in parasitic load was observed post-treatment .

- The dark toxicity contributes to the overall effectiveness of this compound, making it a promising candidate for therapeutic applications where light exposure may be limited.

Case Study: Leishmaniasis Treatment

A study utilizing murine models infected with GFP+ L. major provided insights into the efficacy of this compound. Key findings include:

- Reduction in Parasitic Load : Following treatment with this compound-PDT, there was approximately an 80% reduction in parasitic load immediately after treatment .

- Biphasic Response : The study observed a biphasic pattern in parasitic load reduction, indicating that while initial treatments are effective, subsequent sessions may be necessary for complete eradication .

- Fluorescence Monitoring : The correlation between fluorescence decay of GFP and this compound during PDT allowed for real-time monitoring of treatment efficacy, establishing a reliable method for evaluating therapeutic outcomes .

Comparative Efficacy Table

| Treatment Type | Initial Load Reduction | Subsequent Load Changes | Notes |

|---|---|---|---|

| This compound-PDT | ~80% | Biphasic pattern | Effective but requires multiple sessions |

| Traditional PDT | Variable | Linear decline | Less efficient compared to this compound |

Research Findings and Implications

Research has indicated that optimizing the delivery and concentration of this compound within lesions is crucial for maximizing its therapeutic potential. Studies suggest that achieving an adequate fluence rate during PDT can prevent rapid photobleaching of the compound, thereby enhancing its effectiveness .

Additionally, ongoing investigations aim to refine treatment protocols by exploring combinations with other therapeutic agents and adjusting light parameters to improve outcomes further.

Eigenschaften

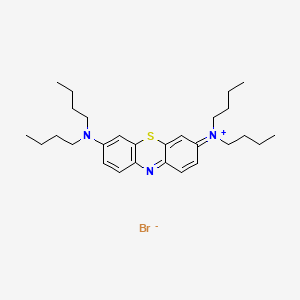

IUPAC Name |

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMPBOPIZQTTLB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471001 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30189-85-6 | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.